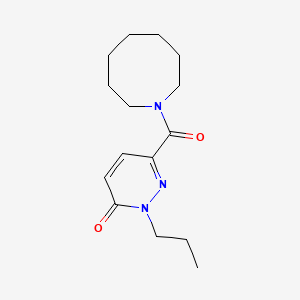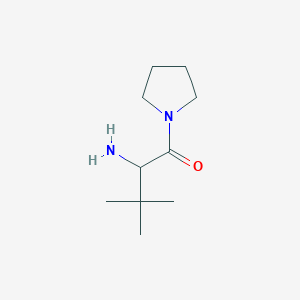
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CHTA, is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects. In
科学研究应用
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has potential applications in scientific research as a tool to study the role of triazole derivatives in various biochemical and physiological processes. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrase and acetylcholinesterase. N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, making it a potential candidate for the development of new antifungal drugs.
作用机制
The mechanism of action of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. For example, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may disrupt this balance and lead to physiological effects such as changes in blood pH.
Biochemical and Physiological Effects
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of Candida albicans and Cryptococcus neoformans, suggesting potential antifungal activity. N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may disrupt this process and lead to physiological effects such as muscle weakness and paralysis.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a tool to study the role of triazole derivatives in various biochemical and physiological processes. However, there are also limitations to using N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects that could complicate data interpretation.
未来方向
There are several potential future directions for research on N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide. One direction is to further investigate its antifungal activity and potential as a new antifungal drug. Another direction is to study its effects on other enzymes and metabolic pathways to better understand its mechanism of action. Additionally, N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide could be used as a starting point for the development of new triazole derivatives with improved properties and potential applications in scientific research.
合成方法
The synthesis of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction proceeds at room temperature in a solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) and yields N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide as a white crystalline solid with a melting point of 164-166°C.
属性
IUPAC Name |
N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11(7-15-9-12-8-13-15)14-10-5-3-1-2-4-6-10/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVIFNFKSZVNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)





![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)